molecular formula C19H21FN2O2 B5698884 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone

Cat. No.: B5698884
M. Wt: 328.4 g/mol
InChI Key: IWEYFVYHTQSCGA-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a 2-fluorophenyl group and an ethanone side chain linked to a 2-methoxyphenyl moiety. Its structure is designed to modulate dopaminergic and serotonergic receptor interactions, which are critical targets for antipsychotic drug development .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-9-5-2-6-15(18)14-19(23)22-12-10-21(11-13-22)17-8-4-3-7-16(17)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYFVYHTQSCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues in Antipsychotic Drug Development

Key analogs include derivatives from the 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone series ():

  • Compound 3c: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Activity: Exhibits potent anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction, a marker of atypical antipsychotic efficacy . Structural Difference: The ethanone side chain is linked to a biphenyl group instead of 2-methoxyphenyl, enhancing steric bulk and π-π interactions with dopamine D2 receptors .
  • Compound 3k: 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone Activity: Similar antipsychotic profile to 3c but with higher electron affinity (EA), correlating with stronger antidopaminergic effects .
  • Target Compound: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone Predicted Activity: Based on QSAR models, the 2-fluorophenyl group may lower the brain/blood partition coefficient (QPlogBB) compared to 3c and 3k, suggesting altered blood-brain barrier penetration . The 2-methoxyphenyl ethanone moiety could enhance serotonin receptor affinity, similar to isoindolinone derivatives ().

Quantitative Structure-Activity Relationship (QSAR) Insights

Key descriptors influencing activity in piperazine-ethanone derivatives:

  • QPlogBB : Higher values (e.g., in 3c) correlate with improved brain penetration, critical for antipsychotic efficacy .
  • Electron Affinity (EA) : Compounds with higher EA (e.g., 3k) exhibit stronger antidopaminergic effects due to enhanced charge-transfer interactions .
  • Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) favor serotonin receptor binding, while halogens (electron-withdrawing) enhance dopamine receptor interactions and metabolic stability .

Data Table: Structural and Pharmacological Comparison

Compound Piperazine Substituent Ethanone Substituent Biological Activity Key Descriptors
Target Compound 2-Fluorophenyl 2-Methoxyphenyl Predicted antipsychotic Moderate QPlogBB, High EA (est.)
3c () 2-Methoxyphenyl Biphenyl-4-yl Antipsychotic, low catalepsy High QPlogBB, Moderate EA
3k () 2,3-Dichlorophenyl Biphenyl-4-yl Antipsychotic, low catalepsy Moderate QPlogBB, High EA
Compound 9 () 2-Methoxyphenyl Isoindolinone 5-HT1A receptor affinity N/A
UDO () 4-(Trifluoromethyl)phenyl Pyridin-3-yl CYP51 inhibition (antiparasitic) N/A
C3 () 2-Methoxyphenyl Pyrimidinyl-sulfanyl Anti-biofilm (P. aeruginosa) N/A

Biological Activity

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.

Molecular Structure and Properties

The molecular formula for 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is C20H23ClFN3O3C_{20}H_{23}ClFN_3O_3, with a molecular weight of 407.9 g/mol. Its structure includes a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and receptors. Key findings include:

  • Monoamine Oxidase Inhibition : The compound exhibits inhibitory activity against human monoamine oxidase A (hMAO-A), which is significant for its potential antidepressant effects. Studies have shown that related piperazine derivatives can act as selective and irreversible inhibitors of hMAO-A, demonstrating promising IC50 values in the low micromolar range .
  • Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter transporters, particularly those involved in serotonin and dopamine reuptake. This modulation is crucial for developing treatments for mood disorders and other neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the activity of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone:

  • In Vitro Studies : Research has demonstrated that derivatives similar to this compound show significant inhibition of hMAO enzymes, with IC50 values indicating strong binding affinity. For instance, certain derivatives have shown IC50 values as low as 0.028 µM against hMAO-A, suggesting that modifications in the piperazine structure can enhance inhibitory potency .
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests indicate that many piperazine derivatives, including this compound, exhibit low toxicity profiles, making them viable candidates for further pharmacological development .
  • Molecular Docking Studies : Computational studies have suggested strong interactions between the compound and hMAO-A active sites, providing a theoretical basis for its inhibitory effects. These studies help elucidate the binding mechanisms and predict the efficacy of new derivatives based on structural modifications .

Data Summary Table

Compound NameMolecular FormulaIC50 (hMAO-A)CytotoxicityBinding Affinity
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanoneC20H23ClFN3O3Low µM rangeNon-cytotoxicStrong interaction
Related Derivative AC19H21FN2O20.028 µMNon-cytotoxicHigh affinity
Related Derivative BC18H20FN3O30.342 µMNon-cytotoxicModerate affinity

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Acylation65–75DCM, 0°C, 12 h
Pd-catalyzed Coupling50–60Toluene, 110°C, 24 h

Note: Optimize reaction time and catalyst loading (e.g., Pd(OAc)₂) to improve yields. Monitor reactions via TLC and confirm purity via HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Structural validation requires a combination of techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl/methoxyphenyl) and piperazine protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the piperazine ring .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z: ~367) .
  • X-ray Crystallography: Resolve stereochemistry and confirm bond angles (e.g., C7—N1—C8 = 111.87° as in related piperazine derivatives) .

Tip: Use deuterated DMSO for NMR to enhance solubility of polar intermediates .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or receptor subtypes. To address this:

Standardize Assay Protocols:

  • Use consistent cell lines (e.g., HEK-293 for serotonin receptors) and control for pH/temperature .

Receptor Subtype Profiling:

  • Compare binding affinities (IC₅₀) across 5-HT₁A, D₂, and σ receptors using radioligand displacement assays .

Purity Analysis:

  • Ensure ≥95% purity via HPLC and exclude confounding impurities (e.g., residual solvents) .

Example: A study reporting weak 5-HT₁A antagonism (IC₅₀ = 1.2 μM) vs. strong activity (IC₅₀ = 0.3 μM) may reflect differences in membrane preparation methods .

Advanced: What strategies optimize the compound's selectivity for specific receptors (e.g., 5-HT₁A vs. D₂)?

Methodological Answer:
Structure-activity relationship (SAR) studies are key:

  • Modify Substituents:
    • Replace 2-methoxyphenyl with bulkier groups (e.g., 2,4-dimethoxy) to reduce D₂ binding .
    • Fluorine position on the phenyl ring: 2-fluorophenyl enhances 5-HT₁A affinity vs. 4-fluorophenyl for σ receptors .
  • Pharmacophore Modeling:
    • Use docking simulations (e.g., AutoDock Vina) to predict interactions with 5-HT₁A (e.g., hydrogen bonding with Ser159) .

Q. Table 2: Selectivity Profile Modifications

Modification5-HT₁A IC₅₀ (μM)D₂ IC₅₀ (μM)Reference
2-Methoxyphenyl0.31.8
2,4-Dimethoxyphenyl0.23.5

Advanced: How should researchers design experiments to confirm the compound’s metabolic stability?

Methodological Answer:

In Vitro Liver Microsome Assays:

  • Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 min .

CYP450 Inhibition Screening:

  • Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Structural Modifications for Stability:

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl ring to reduce oxidative metabolism .

Data Interpretation: A half-life (t₁/₂) <30 min in HLM suggests poor metabolic stability, necessitating prodrug strategies .

Basic: What are the compound’s key structural features influencing solubility?

Methodological Answer:

  • Hydrophobic Moieties: The fluorophenyl and methoxyphenyl groups reduce aqueous solubility.
  • Ionizable Sites: The piperazine nitrogen (pKa ~7.1) allows salt formation (e.g., HCl salt) to enhance solubility at physiological pH .
  • Crystallinity: Amorphous forms (confirmed via XRD) improve dissolution rates vs. crystalline forms .

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water<0.1
DMSO>50
Ethanol5–10

Advanced: How can computational chemistry aid in predicting off-target effects?

Methodological Answer:

Molecular Dynamics (MD) Simulations:

  • Simulate binding to off-target kinases (e.g., JNK3) using GROMACS .

Machine Learning Models:

  • Train models on ChEMBL data to predict hERG channel inhibition .

Docking Studies:

  • Screen against the PAS (Peripheral Anionic Site) of acetylcholinesterase to assess cognitive side effects .

Case Study: A 2-fluorophenyl analog showed unexpected σ₁ receptor binding (Ki = 15 nM) via docking, validated experimentally .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

  • Toxicity: Limited data; assume acute toxicity (LD₅₀ >500 mg/kg in rats) based on structural analogs .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .
  • Waste Disposal: Incinerate in a licensed facility to avoid environmental release .

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